2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, piperazine, methoxy, oxo, dihydropyridine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps include the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent functionalization to incorporate the methoxy, oxo, dihydropyridine, and furan groups. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with a piperidine ring structure, such as piperine and evodiamine, which exhibit various biological activities.
Fluorinated pyridines: Compounds with fluorine atoms attached to a pyridine ring, known for their unique chemical and biological properties.
Piperazines: Compounds with a piperazine ring structure, used in the synthesis of pharmaceuticals and other biologically active molecules.
Uniqueness
2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27FN4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H27FN4O4/c1-32-23-16-29(17-24(31)26-14-21-3-2-12-33-21)20(13-22(23)30)15-27-8-10-28(11-9-27)19-6-4-18(25)5-7-19/h2-7,12-13,16H,8-11,14-15,17H2,1H3,(H,26,31) |
InChI Key |
CKCXCUKMBVNVTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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